(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-9,14-15H,4-5H2,1-3H3/t9-/m0/s1 |
InChI Key |
WLRAHNSKJFGXAQ-VIFPVBQESA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)[C@H](C)O)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C)O)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction for Diethylamino Substitution
A key step in the synthesis is the Mannich reaction of a suitable phenol derivative with diethylamine and formaldehyde or paraformaldehyde. This reaction forms the diethylaminomethyl substituent at the 5-position of the phenol ring.
- Reaction conditions: Typically carried out in solvents such as methanol, ethanol, or acetic acid.
- Temperature: Ranges from room temperature to reflux (~50–80 °C).
- Time: Reaction times vary from 3 to 24 hours depending on conditions.
- Yield: Moderate to good yields (60–90%) have been reported depending on optimization.
For example, the Mannich reaction of 4-acetamidophenol with diethylamine and paraformaldehyde in acetic acid at 64 °C for 3–24 hours yielded the corresponding Mannich base intermediate in approximately 60% yield, with longer reaction times improving conversion but increasing impurity formation (double-Mannich products).
Introduction of the 1-Hydroxyethyl Group
The 1-hydroxyethyl substituent at the 2-position is introduced via asymmetric reduction or chiral addition methods. Common approaches include:
- Asymmetric reduction of the corresponding ketone: Using chiral catalysts or reagents to reduce 2-acetylphenol derivatives to the (S)-1-hydroxyethyl alcohol.
- Reductive amination: In some cases, reductive amination of 2-hydroxyacetophenone with diethylamine under chiral conditions can yield the desired product.
- Use of chiral auxiliaries or enzymatic resolution: To ensure high enantiomeric excess.
Though specific detailed procedures for this exact compound are scarce, analogous compounds such as 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine have been prepared using ketone protection (e.g., with ethylene glycol), condensation with amines, and reductive amination with Raney Nickel catalyst, yielding high purity intermediates.
Solvent and Catalyst Selection
- Solvents: Methanol, ethanol, acetonitrile, dioxane, tetrahydrofuran, and water mixtures have been employed depending on the reaction step.
- Catalysts: Raney Nickel is used in reductive amination steps; potassium iodide can catalyze substitution reactions with chloroquinoline analogs.
- Acid/Base: Hydrochloric acid or acetic acid is used to promote Mannich and hydrolysis steps; sodium borohydride is used for reductions.
Purification and Isolation
- Recrystallization from ethanol or aqueous ethanol solutions is common.
- pH adjustments during workup (acidic to neutral or basic) help precipitate the product.
- Vacuum filtration and washing with water or ethanol remove impurities.
- Chromatographic techniques (HPLC) confirm purity and enantiomeric excess.
Detailed Research Outcomes and Data Tables
Reaction Condition Optimization for Mannich Reaction
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetic acid | 64 | 3 | 40 | Incomplete conversion |
| 2 | Acetic acid | 64 | 24 | 60 | Moderate yield, impurities at longer times |
| 3 | Methanol + 32% HCl | 64 | 7 | - | Formation of impurities |
| 4 | Acetic acid | 50–80 | 5–24 | 50–70 | Higher temp leads to double-Mannich impurities |
Source: Adapted from process development studies on related phenol Mannich bases.
Hydrolysis and Substitution Step for Final Product Formation
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of Mannich base | 20% HCl, reflux 4 h, 80 °C | 43 | Requires distillation of water |
| Hydrolysis in HCl/H2O/Isopropanol | Reflux 3–5 h, 85 °C | 58 | Improved yield, fewer impurities |
| Hydrolysis in commercial 32% HCl | 85 °C, 4 h, pH adjusted to 4 | 90 | Excellent yield, USP quality |
Example of Reductive Amination for Hydroxyethyl Group
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1-Chloro-4-pentanone + Diethylamine | Protected ketone, condensation, reductive amination with Raney Ni | High | Industrially scalable, high purity |
Source: Patent on preparation of hydroxyethyl-substituted aminoquinolines.
Summary of Preparation Strategy
| Step | Purpose | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Mannich Reaction | Introduce diethylamino group | Diethylamine, paraformaldehyde, acetic acid, 50–80 °C | Mannich base intermediate |
| Asymmetric reduction/addition | Install (S)-1-hydroxyethyl group | Chiral catalysts, reductive amination, Raney Ni | Chiral hydroxyethyl substituent |
| Hydrolysis and substitution | Final conversion to target compound | HCl, ethanol/isopropanol, reflux, pH adjustment | (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol |
Chemical Reactions Analysis
Types of Reactions
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol
- Structure : Replaces the hydroxyethyl group with a 5-nitrobenzimidazole ring.
- Synthesis: Formylation of m-(N,N-diethylamino)phenol followed by condensation with 4-nitrobenzene-1,2-diamine .
- Applications: Forms metal complexes (e.g., Co, Ni, Cu) with notable antimicrobial activity against E. coli, S. aureus, C. albicans, and A. niger (MIC values: 25–50 µg/mL) .
- Key Difference : The benzimidazole moiety enhances planar aromaticity, improving metal-binding affinity compared to the hydroxyethyl group in the target compound.
(E)-5-(Diethylamino)-2-[(4-methylphenylimino)methyl]phenol
- Structure: Contains an imino (-CH=N-) group instead of hydroxyethyl.
- Properties: Exhibits tautomerism between enol and keto forms in solution, confirmed by X-ray diffraction and FT-IR .
- Applications : Studied for supramolecular assembly via halogen-halogen interactions in solid-state crystallography .
- Key Difference: The imino group enables dynamic structural flexibility, unlike the rigid hydroxyethyl substituent.
5-Bromo-PADAP (2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol)
- Structure : Features a bromo-pyridylazo (-N=N-) chromophore.
- Applications : A chromogenic agent for spectrophotometric detection of metal ions (e.g., Zn²⁺, Cu²⁺) in biological samples. Detection limits as low as 0.1 ppm in seawater and coal fly ash .
- Key Difference : The azo group provides strong π-π* transitions for UV-vis absorbance, absent in the hydroxyethyl derivative.
5-(Diethylamino)-2-nitrosophenol Hydrochloride
- Structure: Nitroso (-NO) substituent at the 2-position.
- Applications : Used in analytical chemistry as a chelating agent and in dye synthesis. Exhibits redox activity due to the nitroso group .
- Key Difference : The nitroso group facilitates redox reactions, contrasting with the hydroxyethyl group’s hydrogen-bonding capability.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Table 2: Spectroscopic Data Highlights
Research Findings and Implications
- Antimicrobial Activity : Benzimidazole derivatives exhibit superior antimicrobial properties due to enhanced metal coordination, while the hydroxyethyl variant may prioritize stereospecific interactions in drug design .
- Analytical Utility : Azo derivatives like 5-Bromo-PADAP outperform hydroxyethyl analogs in sensitivity for metal detection, attributed to their chromophoric groups .
- Supramolecular Chemistry: Imino and nitroso derivatives form helical chains via halogen bonding, whereas hydroxyethyl groups favor hydrogen-bonded networks .
Biological Activity
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to alterations in enzyme activity and receptor signaling pathways, resulting in a range of biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing cellular responses.
Biological Activities
Research has indicated several biological activities associated with (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol:
- Analgesic Effects : Studies suggest potential pain-relieving properties, making it a candidate for analgesic applications.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, which is relevant in treating various inflammatory conditions.
- Antioxidant Activity : Preliminary data indicate that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol. Below are summarized findings from notable research:
-
Analgesic and Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced pain responses in animal models, comparable to standard analgesics. The mechanism was linked to its interaction with pain pathways involving cyclooxygenase inhibition.
-
Enzyme Inhibition Studies :
- In vitro assays revealed that (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol effectively inhibited enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.
-
Antioxidant Activity :
- The compound exhibited significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent. Comparative studies showed it had an IC50 value lower than some established antioxidants, suggesting strong efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with phenol derivatives and amino alcohols under controlled pH, temperature, and catalytic conditions . For example, refluxing in methanol with hydrochloric acid (as demonstrated in analogous hydrazone syntheses) can enhance reaction efficiency . Yield optimization requires real-time monitoring (e.g., TLC) and purification via recrystallization . Key parameters include:
- Catalyst selection : Acidic or basic catalysts to direct regioselectivity.
- Temperature : 65–70°C for reflux conditions to accelerate kinetics without decomposition.
- Solvent polarity : Methanol or ethanol balances solubility and reaction rate.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies diethylamino (-N(CH₂CH₃)₂) and hydroxyethyl (-CH(OH)CH₂-) groups. The (S)-configuration can be confirmed via chiral shift reagents or NOE experiments .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray crystallography : Resolves absolute stereochemistry, as shown in structurally similar Schiff base compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects) of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Strategies include:
- Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for cytotoxicity) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites influencing bioactivity .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NMDA receptors or kinases .
Q. What experimental designs are recommended to study the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Abiotic studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions (OECD Guideline 111) .
- Biotic studies : Use microcosms to evaluate biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (Daphnia magna, Danio rerio) .
- Analytical workflows : Combine SPE (solid-phase extraction) with HRMS for trace-level detection in water/soil matrices .
Q. How does the stereochemical orientation ((S)-configuration) influence intermolecular interactions in catalytic or receptor-binding applications?
- Methodological Answer :
- Chiral chromatography : Compare enantiomer separation using Chiralpak AD-H columns to isolate (S)- and (R)-forms .
- Kinetic studies : Measure catalytic efficiency (kcat/Km) in asymmetric synthesis or receptor-binding assays (e.g., SPR) .
- Computational analysis : DFT calculations (Gaussian 09) model steric/electronic effects on transition states or ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
